molecular formula C12H10Cl2N2O2 B4750983 N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No.: B4750983
M. Wt: 285.12 g/mol
InChI Key: GFLGFHQZRKUILO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a 3,4-dichlorobenzyl group attached to a 5-methyl-3-isoxazolecarboxamide moiety, making it a unique structure with potential biological and chemical activities.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-4-11(16-18-7)12(17)15-6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLGFHQZRKUILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methyl-3-isoxazolecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield corresponding oxides, while reduction can lead to the formation of reduced isoxazole derivatives.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects . For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring and carboxamide moiety differentiate it from other similar compounds, making it valuable for specialized research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide
Reactant of Route 2
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N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

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